molecular formula C15H12ClN5 B4872670 7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B4872670
M. Wt: 297.74 g/mol
InChI Key: DTBAYIJYYDSINT-UHFFFAOYSA-N
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Description

7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes an amino group, a chlorophenyl group, and a carbonitrile group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate can form an intermediate, which upon further reaction with cyanoacetamide, yields the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvent selection, and temperature control to ensure efficient conversion of starting materials to the final product. Techniques such as column chromatography and recrystallization are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under mild conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
  • 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile

Uniqueness

Compared to similar compounds, 7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorophenyl group, and carbonitrile group in the pyrazolo[1,5-a]pyrimidine scaffold makes it a versatile compound for various applications .

Properties

IUPAC Name

7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5/c1-2-12-13(9-4-3-5-11(16)6-9)15-19-8-10(7-17)14(18)21(15)20-12/h3-6,8H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBAYIJYYDSINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC(=CC=C3)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 6
7-amino-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

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